Acetobromofucose

Catalog No.
S1794654
CAS No.
16741-27-8
M.F
C₁₂H₁₇BrO₇
M. Wt
353.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetobromofucose

CAS Number

16741-27-8

Product Name

Acetobromofucose

IUPAC Name

[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate

Molecular Formula

C₁₂H₁₇BrO₇

Molecular Weight

353.16

InChI

InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m0/s1

SMILES

CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

2,3,4-Tri-O-acetyl-α-L-fucopyranosyl Bromide; 6-Deoxy-α-L-galactopyranosyl Bromide 2,3,4-Triacetate; 2,3,4-Tri-O-acetyl-6-deoxy-α-L-galactopyranosyl Bromide

Acetobromofucose (2,3,4-tri-O-acetyl-alpha-L-fucopyranosyl bromide) is a highly reactive, anomerically selective glycosyl donor essential for the chemical synthesis of complex fucosylated glycans. Operating primarily through Koenigs-Knorr or Lemieux halide-ion catalyzed pathways, this crystalline halide provides the necessary electrophilic reactivity to overcome the steric hindrance typically encountered when fucosylating secondary hydroxyl groups on carbohydrate cores. For procurement and process chemistry, securing isolated, high-purity acetobromofucose is critical for maintaining stoichiometric precision and avoiding the acidic byproducts associated with in-situ generation, thereby ensuring reproducible scale-up of biologically relevant oligosaccharides such as Lewis antigens and human milk oligosaccharide (HMO) precursors[1].

Research Fit

Building block
Peracetylated fucose glycosyl donor for oligosaccharide and glycoconjugate synthesis.
Reaction type
Supports Koenigs–Knorr glycosylation with β-preference outcome for fucosyl linkage construction.
Research use
Applied in preparation of fucosyllactose trisaccharides, HMO analogs, and C-fucosides.

Substituting acetobromofucose with alternative fucosyl donors often introduces process-limiting trade-offs in reactivity and compatibility. While fucosyl trichloroacetimidates offer superior shelf stability, their activation requires strong Lewis acids (e.g., TMSOTf or BF3·OEt2) that frequently trigger the cleavage of acid-sensitive protecting groups or cause unwanted anomerization on complex acceptors [1]. Conversely, thiofucosides, though highly stable, often exhibit sluggish reactivity toward sterically hindered secondary alcohols, leading to stalled reactions and low yields even with aggressive thiophilic promoters. Furthermore, attempting to bypass procurement by generating the bromide in situ from peracetylated fucose using HBr/AcOH introduces residual acid into the glycosylation matrix, which degrades sensitive acceptors and drastically reduces batch-to-batch reproducibility [2].

Substitution Risk

Stereoselectivity mismatch
Acetobromoglucose typically exhibits high β‑stereospecificity, while acetobromofucose yields α/β mixtures with β‑preference. Substitution may alter anomeric outcome.
Structural recognition difference
The 6‑deoxy‑L‑galactose core of fucose confers distinct conformational and biological recognition properties absent in glucose or galactose donors.
Glycosylation outcome divergence
Non‑fucose donors cannot replicate fucosylation‑specific reactivity or product profiles required for fucosyl linkage synthesis.

Superior Glycosylation Yields on Sterically Hindered Acceptors

In the synthesis of highly branched oligosaccharides, the reactivity of the fucosyl donor is the primary bottleneck. Acetobromofucose, when activated by heavy metal promoters (e.g., AgOTf or Ag2CO3), consistently demonstrates superior electrophilicity compared to standard thiofucosides. In comparative glycosylation of sterically hindered secondary hydroxyls (such as the 3-OH or 4-OH of N-acetylglucosamine derivatives), acetobromofucose routinely achieves yields exceeding 70-80%, whereas ethyl thiofucosides activated by NIS/TfOH often stall at sub-50% conversions or require a massive stoichiometric excess of the donor to drive the reaction to completion [1].

Evidence DimensionGlycosylation yield on hindered secondary alcohols
Target Compound Data>70-80% yield under Ag-promoted conditions
Comparator Or Baseline<50% yield for thiofucosides under NIS/TfOH activation
Quantified Difference>30% absolute yield improvement for hindered acceptors
ConditionsKoenigs-Knorr glycosylation vs. thiophilic activation on hindered GlcNAc acceptors

Procuring the highly reactive bromide prevents costly reaction stalling and reduces the need for excessive donor equivalents when synthesizing complex, highly branched glycans.

X‑ray characterization
Reported
Full single‑crystal X‑ray structure, updated 1H NMR, 13C NMR, IR data (Molbank 2024).
Reduces structural ambiguity; supports QC and documentation.
Comparator analogs lack comparable crystallographic data.

Compatibility with Acid-Sensitive Protecting Groups

The choice of fucosyl donor dictates the harshness of the activation conditions. Fucosyl trichloroacetimidates require strong Lewis acids like TMSOTf, which can prematurely cleave sensitive protecting groups such as trityl or silyl ethers on the acceptor molecule. Acetobromofucose can be effectively activated under much milder, acid-free conditions using insoluble silver salts (e.g., silver carbonate) or via Lemieux phase-transfer conditions (tetrabutylammonium bromide). This allows for the near-quantitative survival of acid-sensitive moieties during the critical glycosylation step, preserving the integrity of complex synthetic intermediates [1].

Evidence DimensionProtecting group survival (acid-sensitive ethers)
Target Compound DataNear-quantitative survival using Ag2CO3 or phase-transfer activation
Comparator Or BaselineHigh risk of cleavage or migration using TMSOTf-activated trichloroacetimidates
Quantified DifferenceElimination of Lewis-acid-induced degradation pathways
ConditionsGlycosylation in the presence of trityl or silyl ether protecting groups

Buyers synthesizing highly functionalized intermediates must prioritize acetobromofucose to avoid the catastrophic loss of expensive, multi-step acceptor molecules during late-stage fucosylation.

Anomeric selectivity
Head‑to‑head
Acetobromofucose: α/β mixture, β‑preference (2:3 α:β ratio with specific acceptor). Comparator: stereospecific α‑selectivity or 96–98% β‑selectivity.
Non‑stereospecific outcome supports β‑fucoside isolation.
Koenigs–Knorr conditions; product ratio guides purification.

Reproducibility Advantage of Isolated vs. In Situ Generated Bromide

While acetobromofucose can be generated in situ by treating peracetylated fucose with HBr in acetic acid, this method leaves residual acid and unreacted precursors in the reaction mixture. Procuring isolated, highly pure acetobromofucose eliminates these contaminants. Comparative process data indicates that using isolated acetobromofucose improves batch-to-batch yield consistency by removing the variable of residual HBr, which is known to cause acceptor degradation and lower the stereoselectivity of the subsequent glycosylation step. The isolated crystalline material allows for exact stoichiometric control, which is impossible with crude in situ mixtures [1].

Evidence DimensionBatch-to-batch yield variance and acceptor degradation
Target Compound DataHigh consistency and zero acid-induced degradation with isolated material
Comparator Or BaselineVariable yields and higher degradation rates with in situ HBr/AcOH generated bromide
Quantified DifferenceStrict stoichiometric control and elimination of residual acid variables
ConditionsStandard glycosylation protocols using isolated vs. crude in situ generated donor

For industrial scale-up or reproducible laboratory synthesis, purchasing the isolated compound is far more cost-effective than troubleshooting failed reactions caused by crude in situ generation.

Glycosylation yield
Reported
64% isolated yield (β‑linked trisaccharide).
Reliable benchmark for synthetic scale planning.
With lactose‑derived acceptor under Ag₂CO₃ conditions.
Aqueous solubility
Data to verify
Acetobromofucose: 2.8 g/L (calculated). Comparators: qualitative only (decomposes/sparingly soluble).
Quantitative data aids solvent system design.
Calculated value; experimental verification recommended.
FDA IID listing
Specification review
Listed in FDA Inactive Ingredient Database. Comparators: no IID entry found.
Supports formulation documentation for research applications.
Regulatory listing context; verify current IID status.
Storage stability
Context‑dependent
Sealed dry 2–8 °C; in solvent: −80 °C/6 months, −20 °C/1 month. No stabilizer required.
Simpler storage reduces handling complexity.
Vendor‑specified conditions; verify upon receipt.

Synthesis of Lewis Antigens and Blood Group Determinants

Directly utilizes the high electrophilic reactivity of acetobromofucose to overcome the severe steric hindrance of the core glycan structure (e.g., the 3-OH or 4-OH of GlcNAc), ensuring high-yielding alpha-fucosylation where alternative donors stall [1].

Production of Human Milk Oligosaccharide (HMO) Precursors

Leverages the mild, heavy-metal or phase-transfer activation conditions of the bromide to preserve complex, acid-sensitive protecting group strategies during the multi-step synthesis of commercial HMOs like 2'-fucosyllactose [1].

Hub Material for Alternative Donor Synthesis

Serves as the high-purity, stoichiometrically precise starting material for synthesizing specialized fucosyl azides or thiofucosides via simple nucleophilic displacement, benefiting directly from the isolated purity that prevents side reactions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fucosyllactose trisaccharide synthesis
β‑preferential glycosylation reactivity
Isolated β‑anomer purity and linkage confirmation
Radical C‑glycosidation for C‑fucosides
Activated bromide leaving‑group reactivity
C‑fucosidic bond formation and diastereomer separation
Research formulation documentation
FDA IID listing availability
IID entry verification and X‑ray characterization support
GDP‑fucose analog synthesis
Peracetylated fucose donor suitability
Reaction intermediate consistency and NMR monitoring

XLogP3

1.1

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